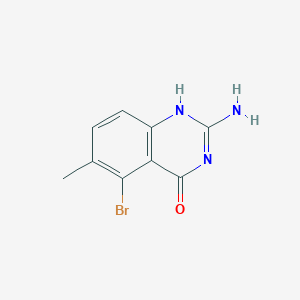

2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE

Übersicht

Beschreibung

2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique substituents, may exhibit specific properties that make it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE typically involves the cyclization of appropriate precursors. A common method might include the reaction of 2-amino-5-bromo-6-methylbenzoic acid with formamide under acidic conditions to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions could lead to the formation of dihydroquinazolinones.

Substitution: The bromine atom in the compound can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted quinazolinones.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been investigated for its potential as an anticancer agent and has shown promising results in various studies.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinazoline derivatives, including 2-amino-5-bromo-6-methylquinazolin-4(1H)-one. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation.

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of quinazoline, including those modified from this compound, exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and SW480 (colorectal cancer). For instance, related compounds have shown IC values indicating significant potency compared to established drugs like Erlotinib .

- Mechanism of Action : The anticancer activity is believed to stem from the ability of these compounds to inhibit key enzymes or receptors involved in tumor growth, such as the epidermal growth factor receptor (EGFR). Molecular docking studies suggest that these compounds can form stable interactions with the active site of EGFR, which is crucial for their anticancer efficacy .

- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the quinazoline ring can significantly influence the biological activity. For example, the presence of a bromine atom at the 5-position has been linked to enhanced anticancer effects .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from simpler quinazoline derivatives. The synthetic routes often include:

- Bromination : Introduction of bromine at the 5-position.

- Amination : Incorporation of amino groups at the 2-position.

- Methylation : Methyl group addition at the 6-position.

These synthetic strategies allow for the generation of a library of derivatives with varied biological profiles .

Case Study 1: Anticancer Screening

A study synthesized several quinazoline derivatives and evaluated their cytotoxicity against MCF-7 and SW480 cell lines. Among these, compounds derived from this compound showed promising results with significant selectivity for cancerous cells over normal cells .

Case Study 2: Molecular Docking Analysis

In another investigation, molecular docking simulations were performed to assess the binding affinity of synthesized quinazoline derivatives towards EGFR. The results indicated that certain modifications could enhance binding strength and specificity, providing insights into designing more effective anticancer agents .

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, quinazolinones often interact with enzymes or receptors, modulating their activity. The presence of the amino, bromo, and methyl groups could influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminoquinazolin-4(3H)-one: Lacks the bromo and methyl substituents.

5-Bromo-2-methylquinazolin-4(3H)-one: Lacks the amino group.

6-Methylquinazolin-4(3H)-one: Lacks the amino and bromo groups.

Uniqueness

2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE is unique due to the combination of its substituents, which may confer specific chemical reactivity and biological activity not seen in other quinazolinone derivatives.

For detailed and specific information, consulting scientific literature and databases is recommended

Biologische Aktivität

2-Amino-5-bromo-6-methylquinazolin-4(1H)-one, with the CAS number 147149-89-1, is a derivative of quinazolinone, a class of heterocyclic compounds recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

- Molecular Formula : C₉H₈BrN₃O

- Molecular Weight : 254.08 g/mol

- IUPAC Name : 2-amino-5-bromo-6-methyl-3H-quinazolin-4-one

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and bromo groups may enhance its binding affinity and specificity towards these targets, influencing cellular pathways involved in disease processes.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazolinone compounds, it was found that derivatives similar to this compound demonstrated notable antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

| Standard Antibiotic | S. aureus | 20 |

| Standard Antibiotic | E. coli | 18 |

These findings suggest that the compound could be developed as an alternative treatment for bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using the carrageenan-induced paw edema model in rats. Results showed that it significantly reduced inflammation compared to control groups, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID).

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 45 |

| Ibuprofen | 50 |

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. A study demonstrated that compounds structurally related to this compound inhibited the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A comparative study highlighted that compounds similar to this compound exhibited antimicrobial activity comparable to standard antibiotics, suggesting their potential utility in treating resistant strains.

- Inflammation Models : In a controlled experiment assessing the anti-inflammatory effects, the compound was shown to inhibit pro-inflammatory cytokines in vitro, supporting its role in modulating inflammatory responses.

Eigenschaften

IUPAC Name |

2-amino-5-bromo-6-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-4-2-3-5-6(7(4)10)8(14)13-9(11)12-5/h2-3H,1H3,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYAFCDSBNSHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(NC2=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438625 | |

| Record name | 4(1H)-Quinazolinone,2-amino-5-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-89-1 | |

| Record name | 4(1H)-Quinazolinone,2-amino-5-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.